molecular formula C17H19N3O3 B11116558 N'-(4-Hydroxy-3-methoxybenzylidene)-2-(4-toluidino)acetohydrazide

N'-(4-Hydroxy-3-methoxybenzylidene)-2-(4-toluidino)acetohydrazide

Cat. No.: B11116558
M. Wt: 313.35 g/mol
InChI Key: OVUNCJOMNZDMDI-VXLYETTFSA-N
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Description

N’-(4-Hydroxy-3-methoxybenzylidene)-2-(4-toluidino)acetohydrazide is an organic compound known for its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazide group, a methoxy group, and a toluidino group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Hydroxy-3-methoxybenzylidene)-2-(4-toluidino)acetohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-(4-toluidino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-(4-Hydroxy-3-methoxybenzylidene)-2-(4-toluidino)acetohydrazide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and reduce production costs. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Hydroxy-3-methoxybenzylidene)-2-(4-toluidino)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. Reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions. Conditions vary depending on the specific substitution desired.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(4-Hydroxy-3-methoxybenzylidene)-2-(4-toluidino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties may be attributed to the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

N’-(4-Hydroxy-3-methoxybenzylidene)-2-(4-toluidino)acetohydrazide can be compared with other similar compounds, such as:

  • N’-(4-Hydroxy-3-methoxybenzylidene)-2-(4-aminophenyl)acetohydrazide
  • N’-(4-Hydroxy-3-methoxybenzylidene)-2-(4-chlorophenyl)acetohydrazide
  • N’-(4-Hydroxy-3-methoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide

These compounds share similar structural features but differ in the substituents on the aromatic rings The presence of different substituents can significantly influence their chemical reactivity, biological activity, and potential applications

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C17H19N3O3/c1-12-3-6-14(7-4-12)18-11-17(22)20-19-10-13-5-8-15(21)16(9-13)23-2/h3-10,18,21H,11H2,1-2H3,(H,20,22)/b19-10+

InChI Key

OVUNCJOMNZDMDI-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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